molecular formula C6H8N4OS B12539032 6-Amino-5-(methylideneamino)-2-(methylsulfanyl)pyrimidin-4(1H)-one CAS No. 830330-26-2

6-Amino-5-(methylideneamino)-2-(methylsulfanyl)pyrimidin-4(1H)-one

Cat. No.: B12539032
CAS No.: 830330-26-2
M. Wt: 184.22 g/mol
InChI Key: WEPWZYBZDMSHJY-UHFFFAOYSA-N
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Description

6-Amino-5-(methylideneamino)-2-(methylsulfanyl)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-(methylideneamino)-2-(methylsulfanyl)pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate amines with thiourea derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired pyrimidine ring structure.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-Amino-5-(methylideneamino)-2-(methylsulfanyl)pyrimidin-4(1H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 6-Amino-5-(methylideneamino)-2-(methylsulfanyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The amino and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also interfere with nucleic acid synthesis or function, contributing to its potential antimicrobial and anticancer effects.

Comparison with Similar Compounds

    6-Amino-2-(methylsulfanyl)pyrimidin-4(1H)-one: Lacks the methylideneamino group.

    5-Amino-2-(methylsulfanyl)pyrimidin-4(1H)-one: Lacks the methylideneamino group and has the amino group at a different position.

    6-Amino-5-(methylideneamino)pyrimidin-4(1H)-one: Lacks the methylsulfanyl group.

Uniqueness: The presence of both the methylideneamino and methylsulfanyl groups in 6-Amino-5-(methylideneamino)-2-(methylsulfanyl)pyrimidin-4(1H)-one imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for ongoing research and development.

Properties

CAS No.

830330-26-2

Molecular Formula

C6H8N4OS

Molecular Weight

184.22 g/mol

IUPAC Name

4-amino-5-(methylideneamino)-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H8N4OS/c1-8-3-4(7)9-6(12-2)10-5(3)11/h1H2,2H3,(H3,7,9,10,11)

InChI Key

WEPWZYBZDMSHJY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=O)N1)N=C)N

Origin of Product

United States

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